molecular formula C₂₀H₂₈N₂O₁₂ B1140359 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside CAS No. 259143-52-7

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside

Cat. No. B1140359
CAS RN: 259143-52-7
M. Wt: 488.44
InChI Key:
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Description

“4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside” is a compound with the molecular formula C14H18N2O8 . It is also known by other names such as “4-Nitrophenyl N-acetyl-b-D-glucosamine” and "GlcNAc-b-PNP" . This compound is a key tool used in biomedical research related to glycosylation, and it is valuable for studying glycosidase enzymes, glycobiology, and glycoprotein analysis .


Molecular Structure Analysis

The molecular structure of “4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass of the molecule is 342.301 Da, and the monoisotopic mass is 342.106323 Da .


Physical And Chemical Properties Analysis

The compound has an optical activity of [α]22/D −16.0°, c = 0.5 in H2O, and a melting point of 210-212 °C (lit.) .

Scientific Research Applications

Enzyme Substrate for Glycosidase Activity Assays

This compound is commonly used as a synthetic substrate to measure the activity of glycosidases, enzymes that hydrolyze glycosidic bonds in sugars. Specifically, it is used to assay the activity of β-N-acetylhexosaminidases , which play a crucial role in the degradation of glycoproteins and glycolipids.

Study of Insect Gut Enzymes

In entomology, this compound has been used to study the hydrolyzing activities of glycosidic enzymes in the gut of insects like Psacothea hilaris . This research can lead to better understanding of insect digestion and potential pest control methods.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside is the enzyme N-acetylgalactosaminidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates.

Mode of Action

The compound acts as a substrate for N-acetylgalactosaminidase . It interacts with the enzyme, leading to its cleavage and the release of a 4-nitrophenol moiety . This interaction results in a change in the enzyme’s activity, which can be measured by monitoring the release of 4-nitrophenol.

Biochemical Pathways

The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside affects the glycosaminoglycan degradation pathway . This pathway is responsible for the breakdown of complex carbohydrates in the body. The downstream effects of this interaction can influence various biological processes, including cellular communication and extracellular matrix structure.

Pharmacokinetics

Like many similar compounds, its bioavailability is likely to be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside results in the production of a yellow solution when the β-amino glucoside substrate is cleaved . This is particularly useful for the detection and characterization of N-acetylgalactosaminidase activity in various biological samples .

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or its target enzyme .

Safety and Hazards

The safety data sheet for a similar compound, “4-Nitrophenyl N-acetyl-β-D-glucosaminide”, indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

“4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside” finds applications in the development of drugs targeting glycan-related diseases such as cancer and inflammatory disorders . It will continue to be a valuable tool in biomedical research related to glycosylation.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12+,13+,14+,15+,16+,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZMRCVWYGGHU-PIRDJKQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120478
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-|A-L-fucopyranosyl)-|A-D-glucopyranoside

CAS RN

259143-52-7
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259143-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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